molecular formula C27H24FN3O2S B2522411 [7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892416-06-7

[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2522411
CAS No.: 892416-06-7
M. Wt: 473.57
InChI Key: KDEUSACKNKFTCT-UHFFFAOYSA-N
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Description

The compound [7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a tricyclic heterocyclic molecule featuring a fused oxa-triazatricyclo core. Key structural elements include:

  • Substituents: A 4-ethylphenylmethylsulfanyl group at position 7, a 3-fluorophenyl group at position 5, and a hydroxymethyl moiety at position 11.
  • The 3-fluorophenyl and 4-ethylphenyl groups contribute to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-3-17-7-9-18(10-8-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-5-4-6-21(28)11-19/h4-11,13,32H,3,12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEUSACKNKFTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : [7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
  • Molecular Formula : C26H28N3O2S
  • Molecular Weight : Approximately 492.0 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole ring and the sulfur-containing moiety suggests potential interactions with proteins that are critical for cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
  • Mechanistic Insights : The compound may disrupt microtubule dynamics or inhibit topoisomerase activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Antimicrobial Activity

Compounds with sulfur functionalities have been reported to possess antimicrobial properties. Research has shown that:

  • Bacterial Inhibition : The compound could inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
  • Fungal Activity : Similar structures have shown efficacy against fungal pathogens by interfering with ergosterol biosynthesis.

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this one may exhibit neuroprotective effects:

  • Oxidative Stress Reduction : The methanol group may contribute to antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
  • Neuroinflammation Modulation : It may also play a role in reducing neuroinflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of a related compound in various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating a dose-dependent effect.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Summary of Findings from Literature

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in MCF-7 cells; IC50 = 15 µM
Antimicrobial ActivityMIC against S. aureus = 32 µg/mL; effective against E. coli
Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tricyclic core but differ in substituents, leading to variations in physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Tricyclic Analogs

Compound Name Substituents (Positions) Molecular Weight Notable Properties/Activities Evidence ID
[7-[(4-Ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-...methanol (Target Compound) 7: 4-ethylphenyl-S-; 5: 3-F-phenyl; 11: CH2OH 459.5* Hypothesized enhanced solubility
2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-...-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide 5: 4-MeO-phenyl; 7: S-linked acetamide 563.6 Potential kinase inhibition (unverified)
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[...]hexaene 5: 4-Cl-phenyl; 8: 3-F-benzyl; 12,14: dioxa 447.9 Unknown activity; halogenated substituents
(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-...methanol 7: 2-F-phenyl-S-; 5: 2-Me-phenyl 459.5 Structural isomer; altered binding affinity

*Molecular weight calculated based on .

Key Observations:

Substituent Effects: Halogen Position: The 3-fluorophenyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to 2-fluorophenyl analogs . Polar vs. Non-Polar Moieties: The hydroxymethyl group (target compound) contrasts with acetamide (), which may confer differential hydrogen-bonding capabilities .

Biological Activity Hypotheses: Anticancer Potential: Analogous tricyclic compounds, such as thiadiazole derivatives, exhibit IC50 values in the µM range against cancer cell lines (e.g., 1.28 µg/mL for a breast cancer cell line) . Structural similarities suggest possible kinase or protease inhibition. Enzyme Induction: Aromatic substituents (e.g., 3-fluorophenyl) may influence ligninolytic enzyme production in fungi, as seen in studies of structurally related aromatic compounds .

Research Findings and Implications

  • Solubility and Bioavailability: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-polar derivatives, a critical factor in drug development .
  • Selectivity Profiles : Substituted fluorophenyl groups (e.g., 3-F vs. 2-F) may confer selectivity toward specific biological targets, as observed in ferroptosis-inducing compounds where substituent positioning affects cancer cell sensitivity .
  • Synthetic Challenges : The tricyclic core requires advanced crystallization techniques (e.g., SHELX programs) for structural validation, as highlighted in crystallography studies .

Q & A

Q. What are the recommended methods for synthesizing [compound] in laboratory settings?

Answer: The synthesis can be approached using borane-THF complex-mediated reduction of the corresponding carboxylic acid precursor. Dissolve the acid in THF under inert atmosphere, cool to 0°C, and slowly add 1M BH3-THF (3 eq.). Stir at 0–20°C for 16 hours, then quench with methanol. Purify via extraction with ethyl acetate and column chromatography (silica gel) to isolate the methanol derivative. This method yields ~85% with proper stoichiometric control . For enhanced scalability, consider micro-flow reactors to generate intermediates (e.g., carbocations via TfOH activation) before nucleophilic addition, achieving higher regioselectivity .

Q. How should researchers characterize the structural integrity of [compound] post-synthesis?

Answer: Use ¹H NMR (400 MHz, CDCl3) to verify key structural features:

  • Methanol proton: δ 1.50 (s, 1H, OH), exchangeable with D2O.
  • Aromatic protons: Multiplets between δ 6.8–7.5 ppm (integration for 3-fluorophenyl and 4-ethylphenyl groups).
  • Methylenesulfanyl group: δ 3.85 (s, 2H, SCH2). Compare experimental shifts with DFT-calculated NMR spectra (B3LYP/6-311+G(d,p)) to resolve ambiguities in complex coupling patterns .

Q. What strategies mitigate stability issues during storage of [compound]?

Answer: Store under argon at 2–8°C in amber vials to prevent:

  • Oxidation of the methanol group: Add 0.1% BHT as a radical scavenger.
  • Hydrolysis of the sulfanyl ether: Maintain anhydrous conditions (use molecular sieves). Monitor degradation via HPLC-PDA (C18 column, 220 nm) monthly; discard if purity drops below 95% .

Q. What solvent systems optimize solubility for in vitro assays?

Answer: Achieve >10 mM solubility using:

  • Polar aprotic mixtures: DMSO:EtOH (1:4 v/v) for cellular assays.
  • Aqueous buffers: 10% β-cyclodextrin in PBS (pH 7.4) for pharmacokinetic studies. Validate solubility via nephelometry and corroborate with COSMO-RS simulations .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic properties?

Answer: The electron-withdrawing fluorine induces:

  • Ring deactivation: Hammett σpara = +0.43, reducing nucleophilicity at C5.
  • Enhanced π-π stacking: Evidenced by red-shifted λmax (Δ+15 nm in acetonitrile vs non-fluorinated analog). Quantify via cyclic voltammetry (E1/2 = −1.2 V vs Ag/AgCl) and TD-DFT calculations .

Q. What computational models predict regioselectivity in derivatization reactions?

Answer: Apply QM/MM hybrid models (Gaussian 16/Amber) to map transition states for:

  • Sulfanyl group alkylation: Identify lowest-energy pathways using NCI analysis.
  • Oxa-ring opening: Simulate acid-catalyzed mechanisms with explicit solvent (SMD). Validate with kinetic isotope effects .

Q. How to resolve contradictions in biological activity data across studies?

Answer: Conduct meta-analysis with strict criteria:

  • Normalize data using Hill equation parameters (Emax, EC50).
  • Control for assay variables: ATP levels (luminescence vs fluorescence), cell passage number. Apply multivariate ANOVA to isolate structure-activity relationships from confounding factors .

Q. What engineering approaches improve reaction yield in multistep syntheses?

Answer: Implement:

  • Membrane separation: Remove byproducts after each step (e.g., nanofiltration for MW <500 Da).
  • Process intensification: Use oscillatory flow reactors for exothermic steps (ΔT <5°C). Monitor via PAT tools (ReactIR) to maintain intermediate quality (purity >98% after each step) .

Key Methodological Notes

  • Spectral Validation: Cross-reference experimental NMR with computational models to confirm stereochemical assignments .
  • Process Automation: Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for real-time optimization of reaction parameters .
  • Toxicological Compliance: Adhere to EPA guidelines for methanol handling (e.g., ventilation, PPE) during synthesis and purification .

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